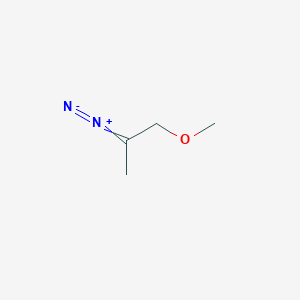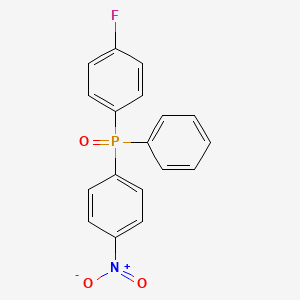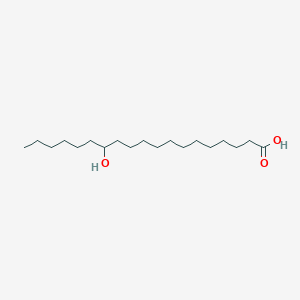![molecular formula C6H14S3Si B14338122 Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane CAS No. 105798-35-4](/img/structure/B14338122.png)
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a [(1,2,3-trithiolan-4-yl)methyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the [(1,2,3-trithiolan-4-yl)methyl] group. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The silicon-methyl bonds can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon and sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include the modulation of redox states and the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A related compound with a similar silicon-methyl structure but lacking the [(1,2,3-trithiolan-4-yl)methyl] group.
Trimethylsilyl fluoride: Another related compound with a fluorine atom instead of the [(1,2,3-trithiolan-4-yl)methyl] group.
Trimethylsilyl bromide: Similar to Trimethylsilyl chloride but with a bromine atom.
Uniqueness
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane is unique due to the presence of the [(1,2,3-trithiolan-4-yl)methyl] group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
105798-35-4 |
|---|---|
Molekularformel |
C6H14S3Si |
Molekulargewicht |
210.5 g/mol |
IUPAC-Name |
trimethyl(trithiolan-4-ylmethyl)silane |
InChI |
InChI=1S/C6H14S3Si/c1-10(2,3)5-6-4-7-9-8-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
KGFNVRYBFVEAEI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1CSSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)



![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)


![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)

![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
